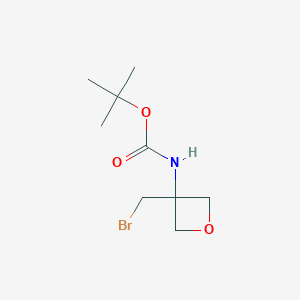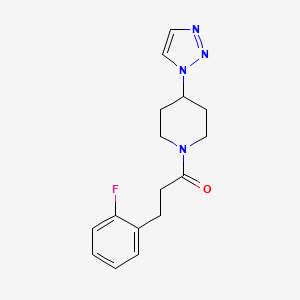![molecular formula C14H14N2O2S B2944902 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile CAS No. 1705498-43-6](/img/structure/B2944902.png)
4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile is a complex organic compound featuring a bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Industrial production methods may involve the use of catalytic systems and specific reaction conditions to ensure the desired stereoselectivity and yield .
Chemical Reactions Analysis
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic structure or the benzonitrile moiety .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the context of cancer research . The compound’s ability to inhibit specific molecular pathways makes it a valuable tool for studying cellular processes and developing new treatments .
Mechanism of Action
The mechanism of action of 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and survival . By blocking these pathways, the compound can induce apoptosis in cancer cells and enhance the efficacy of chemotherapy .
Comparison with Similar Compounds
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile is unique due to its specific bicyclic structure and sulfonyl group. Similar compounds include other members of the tropane alkaloid family, such as 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid . These compounds share some structural features but differ in their functional groups and biological activities .
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-10-11-4-8-14(9-5-11)19(17,18)16-12-2-1-3-13(16)7-6-12/h1-2,4-5,8-9,12-13H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWWAYNSOFMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
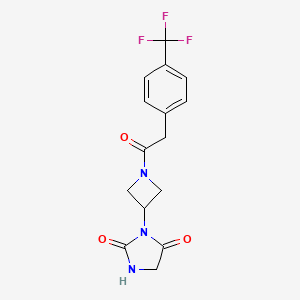
![2-[1-(4-bromophenyl)cyclopropyl]-2-oxoaceticacid](/img/structure/B2944821.png)
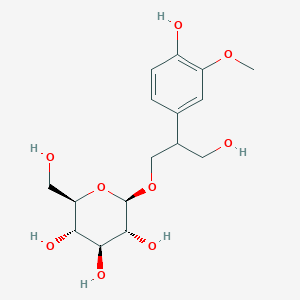
![N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2944824.png)

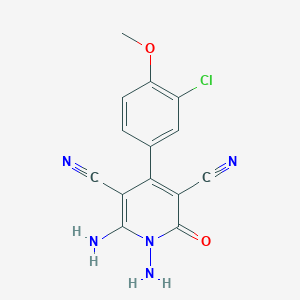
![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)
![N-(3-cyanophenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2944832.png)

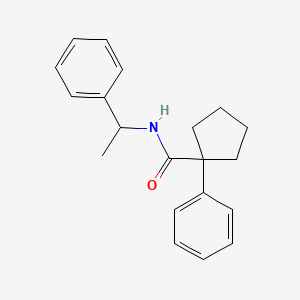
![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944837.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)
